molecular formula C13H28N2 B6331212 1-(Octan-2-yl)-1,4-diazepane CAS No. 1179826-37-9

1-(Octan-2-yl)-1,4-diazepane

Cat. No.: B6331212
CAS No.: 1179826-37-9
M. Wt: 212.37 g/mol
InChI Key: XXPQOQOJALPXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Octan-2-yl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms The specific structure of this compound includes an octan-2-yl group attached to the nitrogen atom at the first position of the diazepane ring

Preparation Methods

The synthesis of 1-(Octan-2-yl)-1,4-diazepane can be achieved through several routes. One common method involves the reaction of 1,4-diazepane with 2-bromooctane under basic conditions. The reaction typically takes place in a sealed Schlenk flask at elevated temperatures (around 85°C) for 24 hours . Another approach involves the use of octan-2-yl mesylate as a substrate, which reacts with 1,4-diazepane in the presence of a base .

Chemical Reactions Analysis

1-(Octan-2-yl)-1,4-diazepane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the octan-2-yl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The diazepane ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming new cyclic structures.

Common reagents used in these reactions include bases like sodium hydride or potassium tert-butoxide, and oxidizing agents like hydrogen peroxide or potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Octan-2-yl)-1,4-diazepane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Octan-2-yl)-1,4-diazepane exerts its effects is not fully understood. it is believed to interact with molecular targets through its nitrogen atoms, which can form hydrogen bonds or coordinate with metal ions. These interactions can influence various biochemical pathways, potentially leading to its observed effects in medicinal applications .

Comparison with Similar Compounds

1-(Octan-2-yl)-1,4-diazepane can be compared with other diazepane derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart different reactivity and properties compared to other diazepane derivatives.

Properties

IUPAC Name

1-octan-2-yl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2/c1-3-4-5-6-8-13(2)15-11-7-9-14-10-12-15/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPQOQOJALPXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)N1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.